3-Aminophthalic Acid Hydrochloride Dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

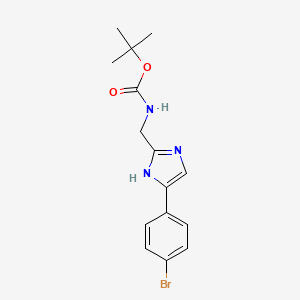

3-Aminophthalic Acid Hydrochloride Dihydrate is a compound with the molecular formula C8H7NO4 . HCl . 2 (H2O) and a molecular weight of 233.65 . It is used as a reactant in the preparation of local anesthetics . The compound appears as an off-white to yellow-beige crystalline powder .

Synthesis Analysis

The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate involves several steps, including dissolution, nitrogen displacement, hydrogenation reaction, complexation reaction, and centrifugal drying . The raw material for this synthesis is 3-nitrophthalic acid .Molecular Structure Analysis

The InChI code for 3-Aminophthalic Acid Hydrochloride Dihydrate is 1S/C8H7NO4.CH4.ClH/c9-5-3-1-2-4 (7 (10)11)6 (5)8 (12)13;;/h1-3H,9H2, (H,10,11) (H,12,13);1H4;1H .Chemical Reactions Analysis

3-Aminophthalic acid is a product of the oxidation of luminol . When a mixture of luminol and hydrogen peroxide is sprayed on an area that contains blood, the iron in the hemoglobin in the blood catalyzes a reaction between the mixture, resulting in 3-aminophthalate which gives out light by chemiluminescence .Physical And Chemical Properties Analysis

3-Aminophthalic Acid Hydrochloride Dihydrate is an off-white to yellow-beige crystalline powder . It has a molecular weight of 233.65 .Aplicaciones Científicas De Investigación

Microwave-assisted Polymerization

The microwave-assisted synthesis of 3-Aminophthalic anhydride, a derivative of 3-Aminophthalic Acid, facilitates the formation of linear and cyclic polymers consisting of amic acid and imide units. This process underscores the compound's potential in creating new polymeric materials with unique properties through efficient and rapid synthesis techniques (Theis & Ritter, 2012).

Catalytic Hydrogenation

The catalytic hydrogenation of 3-Nitrophthalic acid to 3-Aminophthalic acid highlights its pivotal role in synthetic organic chemistry, offering a pathway to various derivatives with potential applications in material science and pharmaceuticals (Yagi & Okazaki, 1968).

Targeted Protein Degradation

3-Aminophthalic acid has been identified as a novel ligand for cereblon E3 ubiquitin ligase, leading to the development of phthalic acid-based O'PROTACs for targeted protein degradation. This application opens new avenues in therapeutic strategies and drug development (Yan et al., 2022).

Chemiluminescence Studies

The chemiluminescent properties of the 3-Aminophthalic acid anion, particularly in the presence of hydrogen peroxide and cobalt (II), have been explored. Such studies are fundamental to analytical chemistry, offering potential applications in sensing and detection technologies (Huang et al., 2020).

Safety And Hazards

3-Aminophthalic Acid Hydrochloride Dihydrate is marked with the GHS07 pictogram, indicating that it is harmful . It may cause skin and eye irritation . Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-aminophthalic acid;dihydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGXHHKKTRKNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminophthalic Acid Hydrochloride Dihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)